molecular formula C11H22N4 B12672563 5-(1,1-Dipropylbutyl)-5H-tetrazole CAS No. 86842-39-9

5-(1,1-Dipropylbutyl)-5H-tetrazole

Cat. No.: B12672563
CAS No.: 86842-39-9
M. Wt: 210.32 g/mol
InChI Key: DRSVCBLVASLXNI-UHFFFAOYSA-N
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Description

5-(1,1-Dipropylbutyl)-5H-tetrazole is an organic compound belonging to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. These compounds are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1-Dipropylbutyl)-5H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1,1-dipropylbutylamine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. This could involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1,1-Dipropylbutyl)-5H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

5-(1,1-Dipropylbutyl)-5H-tetrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-(1,1-Dipropylbutyl)-5H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of certain natural compounds. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1H-tetrazole: Another tetrazole derivative with similar chemical properties.

    5-Methyl-1H-tetrazole: A simpler tetrazole compound used in various chemical applications.

    5-(1,1-Dimethylpropyl)-5H-tetrazole: A structurally similar compound with different alkyl substituents.

Uniqueness

5-(1,1-Dipropylbutyl)-5H-tetrazole is unique due to its specific alkyl substituents, which can influence its chemical reactivity and biological activity. The presence of the dipropylbutyl group may enhance its lipophilicity, potentially improving its ability to interact with lipid membranes or hydrophobic pockets in proteins.

Properties

CAS No.

86842-39-9

Molecular Formula

C11H22N4

Molecular Weight

210.32 g/mol

IUPAC Name

5-(4-propylheptan-4-yl)-2H-tetrazole

InChI

InChI=1S/C11H22N4/c1-4-7-11(8-5-2,9-6-3)10-12-14-15-13-10/h4-9H2,1-3H3,(H,12,13,14,15)

InChI Key

DRSVCBLVASLXNI-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(CCC)C1=NNN=N1

Origin of Product

United States

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